molecular formula C8H4BrF3N2 B1412175 2-Bromo-4-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227576-64-8

2-Bromo-4-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No.: B1412175
CAS No.: 1227576-64-8
M. Wt: 265.03 g/mol
InChI Key: BCVVLWNPVNPSTP-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)pyridine-3-acetonitrile is a chemical compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an acetonitrile group attached to a pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethyl)pyridine-3-acetonitrile typically involves the bromination of 4-(trifluoromethyl)pyridine followed by the introduction of the acetonitrile group. One common method includes the reaction of 4-(trifluoromethyl)pyridine with bromine in the presence of a suitable catalyst to yield 2-Bromo-4-(trifluoromethyl)pyridine. This intermediate is then reacted with acetonitrile under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethyl)pyridine-3-acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)pyridine-3-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-4-(trifluoromethyl)pyridine-3-acetonitrile exerts its effects depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(trifluoromethyl)pyridine-3-acetonitrile is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological properties. The presence of both bromine and trifluoromethyl groups enhances its utility in various synthetic and industrial applications.

Properties

IUPAC Name

2-[2-bromo-4-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-5(1-3-13)6(2-4-14-7)8(10,11)12/h2,4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVVLWNPVNPSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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